N,N-Bis(4-methoxybenzyl)ethanesulfonamide
Description
N,N-Bis(4-methoxybenzyl)ethanesulfonamide (CAS: 419573-07-2) is a sulfonamide derivative with the molecular formula C₁₈H₂₃NO₄S and a molecular weight of 349.45 g/mol . The compound features an ethanesulfonamide backbone substituted with two 4-methoxybenzyl groups at the nitrogen atom. Its structure confers unique steric and electronic properties, making it a subject of interest in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
N,N-bis[(4-methoxyphenyl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-4-24(20,21)19(13-15-5-9-17(22-2)10-6-15)14-16-7-11-18(23-3)12-8-16/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPZCYLPRTWKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CC=C(C=C1)OC)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methoxybenzyl)ethanesulfonamide typically involves the reaction of bis(4-methoxybenzyl)amine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-methoxybenzyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial properties, often used in the treatment of bacterial infections. N,N-Bis(4-methoxybenzyl)ethanesulfonamide's structural similarity to known sulfonamides suggests it may exhibit similar activities. Research indicates that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Anticancer Activity
Emerging studies suggest potential anticancer applications for this compound. Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The specific mechanisms of action for this compound are still under investigation, but its structural features indicate it may serve as a lead compound for developing new anticancer therapies targeting specific malignancies.
Synthetic Utility
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions : The sulfonamide group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
- Oxidation and Reduction Reactions : This compound can undergo oxidation or reduction to yield different functional groups, expanding its utility in synthetic chemistry .
Material Science Applications
The unique chemical properties of this compound make it a candidate for applications in material science. Its ability to form polymers or coatings could lead to the development of novel materials with tailored properties for specific industrial applications.
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies are crucial for understanding how the compound exerts its effects and can inform modifications to enhance efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of N,N-Bis(4-methoxybenzyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects :
- Methoxybenzyl groups enhance hydrophobicity and electron-donating capacity, favoring interactions with aromatic systems .
- Hydroxyethyl groups introduce hydrogen-bonding capability, improving solubility in polar solvents .
- Tosyloxyethyl groups (e.g., in N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide) act as leaving groups, enabling nucleophilic substitution reactions .
Physical and Chemical Properties
Solubility and Stability
- This compound’s methoxy groups reduce water solubility compared to hydrophilic analogs like N-(4-hydroxyphenyl)benzenesulfonamide (), which exhibits O–H∙∙∙O hydrogen bonding .
- N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide forms a 3D crystal network via O–H∙∙∙O and C–H∙∙∙π interactions, enhancing thermal stability .
Biological Activity
N,N-Bis(4-methoxybenzyl)ethanesulfonamide is a sulfonamide derivative with potential therapeutic applications, particularly in oncology and infectious disease treatment. This article explores its biological activity, structural characteristics, synthesis, and potential applications based on current research findings.
Structural Characteristics
This compound has the chemical formula , featuring two 4-methoxybenzyl groups attached to a central ethanesulfonamide moiety. The presence of methoxy groups enhances the compound's lipophilicity, potentially improving cellular permeability and bioavailability. The sulfonamide functional group is known for its biological activity, particularly antimicrobial properties, which are essential for its therapeutic potential.
Anticancer Potential
Research indicates that compounds with structural similarities to this compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on related sulfonamides have shown their ability to destabilize microtubules and activate caspases involved in programmed cell death . The dual benzyl substitution of this compound may enhance its binding affinity to tubulin, thus augmenting its anticancer efficacy .
Synthesis
The synthesis of this compound involves multi-step organic reactions that allow for precise control over the compound's structural attributes. Typical synthetic pathways may include:
- Formation of the Sulfonamide: Reaction of 4-methoxybenzylamine with ethanesulfonyl chloride.
- Purification: Crystallization or chromatography to isolate the desired product.
- Characterization: Use of spectroscopic methods (NMR, MS) to confirm the structure.
This methodical approach is crucial for optimizing biological activity and ensuring compound purity.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, insights can be drawn from related compounds:
- Microtubule Disruption: A study demonstrated that sulfonamides could induce cell death through microtubule destabilization, highlighting a potential mechanism for this compound's anticancer activity .
- Enzyme Interaction Studies: Research has shown that sulfonamides interact with various enzymes, suggesting that this compound may inhibit specific targets involved in disease pathways.
Comparison with Related Compounds
To understand its unique properties better, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-4-methoxybenzenesulfonamide | Two ethyl groups instead of benzyl | Commonly used as a diuretic |
| N-(4-Methoxyphenyl)-2-phenylethanesulfonamide | Contains phenyl instead of benzyl | Exhibits significant anti-inflammatory properties |
| N-(3-Amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide | Multiple methoxy substituents | Demonstrated potent anticancer activity |
The distinct arrangement of methoxy groups and dual benzyl substitution in this compound may confer unique biological activities compared to these related sulfonamides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
